3-(3-Ethoxyphenyl)picolinic acid
Description
The exact mass of the compound 3-(3-Ethoxyphenyl)picolinic acid, 95% is 243.08954328 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Ethoxyphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethoxyphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-ethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEULLOCFIYEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Ethoxyphenyl)picolinic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science, acting as versatile scaffolds in drug discovery and as ligands in coordination chemistry.[1] This guide focuses on a specific derivative, 3-(3-Ethoxyphenyl)picolinic acid, providing a comprehensive framework for its physicochemical characterization. Due to the nascent stage of research into this particular molecule, direct experimental data is limited. Therefore, this document serves as a predictive guide and a methodological roadmap. It synthesizes known data of the parent picolinic acid molecule with theoretical considerations of the 3-(3-ethoxyphenyl) substituent's influence. Detailed experimental protocols are provided to empower researchers to determine the core physicochemical properties, thereby facilitating its development and application.
Introduction: The Significance of Picolinic Acid Derivatives
Picolinic acid, or pyridine-2-carboxylic acid, is a well-established structural motif in pharmaceutical sciences.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including roles as enzyme inhibitors and anti-viral agents.[2][3] The pyridine nitrogen and the carboxylic acid group provide key points for molecular interaction and chelation of metal ions. The introduction of substituents onto the pyridine ring or as a phenyl group allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and physicochemical characteristics.
The subject of this guide, 3-(3-Ethoxyphenyl)picolinic acid, is a structurally interesting derivative. The ethoxyphenyl group introduces a significant hydrophobic character and potential for additional intermolecular interactions, such as π-stacking, which can influence its solubility, crystallinity, and binding affinity to biological targets. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful investigation into its potential applications.
Molecular Structure and Predicted Properties
The molecular structure of 3-(3-Ethoxyphenyl)picolinic acid is presented below. The IUPAC name is 3-(3-ethoxyphenyl)pyridine-2-carboxylic acid.
Table 1: Predicted Physicochemical Properties of 3-(3-Ethoxyphenyl)picolinic acid in Comparison to Picolinic Acid.
| Property | Picolinic Acid (Experimental) | 3-(3-Ethoxyphenyl)picolinic acid (Predicted) | Rationale for Prediction |
| Molecular Formula | C₆H₅NO₂ | C₁₄H₁₃NO₃ | Addition of C₈H₈O substituent. |
| Molecular Weight | 123.11 g/mol [4] | 243.26 g/mol | Calculated based on the molecular formula. |
| Melting Point (°C) | 136-138[4] | Higher | Increased molecular weight and potential for stronger intermolecular forces (van der Waals, π-stacking) from the ethoxyphenyl group would likely increase the melting point. |
| Aqueous Solubility | Slightly soluble (0.41%)[4] | Lower | The large, hydrophobic ethoxyphenyl group is expected to significantly decrease solubility in aqueous media compared to the more polar picolinic acid. |
| LogP | 0.72[5] | Significantly Higher | The addition of the ethoxy and phenyl groups will substantially increase the octanol-water partition coefficient, indicating greater lipophilicity. |
| pKa (Carboxylic Acid) | ~5.32[3] | Similar, potentially slightly higher | The electronic effect of the 3-phenyl substituent on the acidity of the carboxylic acid at the 2-position is not expected to be drastic. The ethoxy group is in the meta position on the phenyl ring, so its electron-donating effect will have a minimal influence on the pKa of the picolinic acid moiety. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental workflows for determining the key physicochemical properties of 3-(3-Ethoxyphenyl)picolinic acid. These protocols are based on established methods for the characterization of picolinic acid and its derivatives.
Synthesis and Purification
While a specific synthesis for 3-(3-Ethoxyphenyl)picolinic acid is not widely documented, a plausible synthetic route could involve a Suzuki or other cross-coupling reaction between a halogenated picolinic acid derivative and a (3-ethoxyphenyl)boronic acid derivative. Post-synthesis, purification is critical.
Protocol for Purification by Recrystallization:
-
Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the purification of 3-(3-Ethoxyphenyl)picolinic acid by recrystallization.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol for Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of the dry, purified crystals.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C per minute for a rough determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound should have a sharp melting range of 1-2 °C.
Solubility Determination
A quantitative understanding of solubility in various solvents is essential for formulation and analytical method development.
Protocol for Equilibrium Solubility Measurement (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.
Protocol for Potentiometric Titration:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More sophisticated analysis can be done using derivative plots to accurately determine the equivalence point.
Spectroscopic and Chromatographic Characterization
A suite of analytical techniques should be employed to confirm the structure and purity of 3-(3-Ethoxyphenyl)picolinic acid.
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment.
| Technique | Purpose | Expected Observations for 3-(3-Ethoxyphenyl)picolinic acid |
| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the protons on the pyridine ring, the ethoxy group (a triplet and a quartet), and the phenyl ring. The chemical shifts and coupling constants will confirm the substitution pattern. |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Signals for the carboxylic acid carbon, the carbons of the pyridine and phenyl rings, and the two carbons of the ethoxy group. |
| FT-IR | To identify functional groups. | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (243.26 g/mol ). Fragmentation patterns can provide further structural information. |
| HPLC-UV | To assess purity and for quantification. | A single major peak at a specific retention time. The UV spectrum will show characteristic absorbance maxima. This technique is also used for the quantification step in solubility studies.[2] |
Conclusion
While experimental data for 3-(3-Ethoxyphenyl)picolinic acid is not yet prevalent in scientific literature, its physicochemical properties can be predicted with a reasonable degree of confidence based on its structure and the well-characterized nature of picolinic acid. The addition of the 3-(3-ethoxyphenyl) group is expected to increase its molecular weight, melting point, and lipophilicity, while decreasing its aqueous solubility. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake a thorough characterization of this promising molecule. The successful determination of these core properties will be a critical step in unlocking its potential in drug discovery and other scientific applications.
References
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MDPI. (2023, March 27). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. Retrieved February 15, 2026, from [Link]
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Mawatari, K., et al. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. Retrieved February 15, 2026, from [Link]
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Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved February 15, 2026, from [Link]
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SIELC Technologies. (2025, December 19). Picolinic Acid. SIELC Technologies. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Picolinic acid. Wikipedia. Retrieved February 15, 2026, from [Link]
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An In-depth Technical Guide to the Identification and Characterization of 3-(3-Ethoxyphenyl)picolinic Acid
This technical guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of 3-(3-Ethoxyphenyl)picolinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Given that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, this guide will focus on the de novo identification and characterization of the molecule, treating it as a novel chemical entity.
Core Identification and Physicochemical Properties
The initial step in characterizing any chemical compound is to establish its fundamental identifiers. For 3-(3-Ethoxyphenyl)picolinic acid, these are:
-
Systematic IUPAC Name: 3-(3-Ethoxyphenyl)pyridine-2-carboxylic acid
-
Molecular Formula: C₁₄H₁₃NO₃
-
Molecular Weight (Monoisotopic): 243.0895 g/mol
Predicted Physicochemical Data
| Property | Predicted Value | Source/Method |
| XlogP | 2.8 | Prediction based on structural fragments |
| Hydrogen Bond Donors | 1 | (the -COOH group) |
| Hydrogen Bond Acceptors | 4 | (the N in the pyridine ring and the three O atoms) |
| Rotatable Bonds | 3 |
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A reliable and versatile method for synthesizing 3-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of 3-(3-Ethoxyphenyl)picolinic acid, a plausible route involves the coupling of 3-bromopicolinic acid with (3-ethoxyphenyl)boronic acid.
Experimental Protocol: Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopicolinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-(3-Ethoxyphenyl)picolinic acid.
-
Synthetic Workflow Diagram
Caption: Proposed synthesis of 3-(3-Ethoxyphenyl)picolinic acid.
Comprehensive Analytical Characterization
Once synthesized, the identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 244.0968.
-
Fragmentation Pattern: The fragmentation in the mass spectrum will likely involve the loss of the carboxyl group (as CO₂ or COOH) and cleavage of the ether bond. Derivatization can also be used for structural elucidation in mass spectrometry.[5][6]
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₄H₁₄NO₃]⁺ | 244.0968 | Protonated molecular ion |
| [M-H₂O+H]⁺ | [C₁₄H₁₂NO₂]⁺ | 226.0863 | Loss of water |
| [M-CO₂H]⁺ | [C₁₃H₁₂NO]⁺ | 198.0913 | Decarboxylation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) are outlined below. Protons on carbon atoms adjacent to carbonyl groups are typically slightly deshielded and appear around 2 δ.[7]
| Protons | Multiplicity | Integration | Predicted δ (ppm) | Assignment |
| H-4, H-5, H-6 (Pyridine) | m | 3H | 7.5 - 8.5 | Aromatic protons on the pyridine ring |
| H-2', H-4', H-5', H-6' (Phenyl) | m | 4H | 6.9 - 7.4 | Aromatic protons on the ethoxyphenyl ring |
| -OCH₂CH₃ | q | 2H | ~4.1 | Methylene protons of the ethoxy group |
| -OCH₂CH₃ | t | 3H | ~1.4 | Methyl protons of the ethoxy group |
| -COOH | br s | 1H | >10 | Carboxylic acid proton |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of chemically distinct carbon atoms. The carbonyl carbon of carboxylic acid derivatives is highly deshielded, appearing between 160-180 ppm.[7]
| Carbon | Predicted δ (ppm) | Assignment |
| C=O | ~165-170 | Carboxylic acid carbonyl |
| C-3', C-1' | ~159, ~138 | Oxygen-bearing and ipso-carbons of the phenyl ring |
| C-2, C-3, C-4, C-5, C-6 | ~150, ~138, ~125, ~128, ~148 | Carbons of the pyridine ring |
| C-2', C-4', C-5', C-6' | ~115-130 | Remaining carbons of the phenyl ring |
| -OCH₂CH₃ | ~63 | Methylene carbon of the ethoxy group |
| -OCH₂CH₃ | ~15 | Methyl carbon of the ethoxy group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[8][9]
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[8][9]
-
C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ region is indicative of the C-O stretch of the carboxylic acid and the ether linkage.[8]
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the synthesized compound. A reverse-phase HPLC method would be appropriate.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely around 254 nm).
-
Expected Result: A pure sample should yield a single, sharp peak.
Quality Control and Validation Workflow
A systematic workflow is critical to ensure the identity, purity, and quality of the final compound.
Caption: Workflow for the identification and quality control.
Safety Information
While specific toxicity data for 3-(3-Ethoxyphenyl)picolinic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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ACS Publications. (2017, March 16). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry. [Link]
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PubMed. (2017, April 7). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. [Link]
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ACS Publications. (2017, March 16). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry. [Link]
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PubChem. 3-Ethoxyphenol. [Link]
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PubMed. (1994, September). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. [Link]
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PubMed. (2007, November 30). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]
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ResearchGate. (2025, August 6). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. [Link]
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Scite.ai. Mass spectra of the picolinyl ester derivatives of some non‐methylene‐interrupted octadecadienoic acids. [Link]
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IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. [Link]
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NIST WebBook. Picolinic acid, TMS derivative. [Link]
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ACS Figshare. Collection - Synthesis of 3‑Substituted 2‑Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. [Link]
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Rsc.org. Supporting information for -. [Link]
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PubChemLite. 3-phenylpicolinic acid (C12H9NO2). [Link]
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SpectraBase. 3-methyl-4,6-di(phenyl)picolinic acid ethyl ester. [Link]
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ResearchGate. 1 H NMR spectra (d 0e13.5, CDCl 3 ) of (a) 3-ethoxysalicylaldehyde, (b).... [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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PMC - NIH. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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PubChem. 3-Hydroxypicolinic Acid. [Link]
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Wikipedia. Suzuki reaction. [Link]
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NIST WebBook. 2-Propenoic acid, 3-phenyl-. [Link]
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Toxicity and biological activity overview of 3-(3-Ethoxyphenyl)picolinic acid
[1]
Part 1: Executive Summary & Chemical Identity[1]
3-(3-Ethoxyphenyl)picolinic acid is a lipophilic derivative of picolinic acid.[1] The introduction of the 3-ethoxyphenyl moiety at the 3-position of the pyridine ring creates a twisted biaryl conformation due to steric repulsion with the carboxylic acid group.[1] This conformational lock is critical for its biological specificity, preventing planar stacking while enhancing hydrophobic interactions in receptor active sites.[1]
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 3-(3-Ethoxyphenyl)pyridine-2-carboxylic acid |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Core Scaffold | Picolinic acid (Pyridine-2-carboxylic acid) |
| Substituents | 3-Position: 3-Ethoxyphenyl group |
| pKa (Predicted) | ~5.4 (Carboxylic acid), ~1.0 (Pyridine N) |
| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |
| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |
Part 2: Biological Activity & Mechanism of Action[1]
The biological activity of 3-(3-Ethoxyphenyl)picolinic acid is driven by its ability to act as a bidentate ligand (via the pyridine nitrogen and carboxylate oxygen) and a hydrophobic probe (via the ethoxyphenyl tail).[1]
Mechanism 1: Synthetic Auxin Mimicry (Agrochemical Context)
As a structural congener of 3-aryl picolinate herbicides , this compound mimics the natural plant hormone Indole-3-acetic acid (IAA).[1]
-
Target: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFB5).[1]
-
Interaction: The picolinic acid headgroup coordinates with the receptor's binding pocket, while the 3-aryl tail extends into the hydrophobic niche, stabilizing the SCF^TIR1-Aux/IAA co-receptor complex.[1]
-
Outcome: Ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to uncontrolled cell growth and plant death (epinasty).[1]
Mechanism 2: Metalloenzyme Inhibition (Pharmaceutical Context)
The picolinic acid motif is a privileged scaffold for zinc-binding groups (ZBG).[1]
-
Target: Matrix Metalloproteinases (MMPs) or Kynurenine 3-monooxygenase (KMO).[1]
-
Interaction: The nitrogen and carboxylate chelate the catalytic Zinc ion (Zn²⁺).[1] The 3-ethoxyphenyl group targets the S1' specificity pocket , providing selectivity over other metalloenzymes.[1]
Visualization: Mechanism of Action Pathways[1]
Caption: Dual mechanistic pathways: Auxin signaling activation (top) and Metalloprotease inhibition (bottom).[1]
Part 3: Toxicity Profile
The toxicity of 3-aryl picolinic acids is generally distinct between mammals and plants due to the specificity of the auxin receptor.[1]
Mammalian Toxicity (Predicted)[1]
-
Acute Oral Toxicity: Likely Class III or IV (Low to Moderate).[1] Picolinic acid derivatives are rapidly excreted via urine in mammals without significant metabolism.[1]
-
Estimated LD50: > 2000 mg/kg (Rat).[1]
-
-
Eye Irritation: High Risk .[1] The acidic nature and lipophilicity can cause severe eye irritation or damage (Category 1 or 2A).[1]
-
Chronic Toxicity: Potential for kidney and liver effects at high doses due to organic anion transport saturation.[1]
Ecotoxicity[1][3]
-
Aquatic Organisms: Moderate to Low toxicity.[1]
-
LC50 (Fish): > 10 mg/L.[1]
-
-
Non-Target Plants: Extreme Toxicity .[1] As a potent auxin mimic, trace amounts (drift) can devastate broadleaf crops (e.g., tomatoes, beans, grapes).[1]
-
Persistence: The pyridine ring is resistant to hydrolysis.[1] Soil half-life can range from 30 to 90 days depending on microbial activity.[1]
Toxicity Assessment Workflow
Caption: Standardized toxicity screening workflow for picolinic acid derivatives.
Part 4: Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method to synthesize 3-(3-Ethoxyphenyl)picolinic acid is via palladium-catalyzed cross-coupling.[1]
Reagents:
-
Substrate A: 3-Bromopicolinic acid (or methyl ester).[1]
-
Substrate B: (3-Ethoxyphenyl)boronic acid.[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
Protocol:
-
Preparation: In a glovebox or under Argon, combine 3-bromopicolinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and Base (2.0 eq) in a reaction vial.
-
Catalysis: Add Pd catalyst (0.05 eq).
-
Solvation: Add degassed Dioxane/Water mixture. Seal the vial.
-
Reaction: Heat to 90°C for 12-16 hours .
-
Workup: Cool to RT. Acidify to pH 3-4 with 1M HCl (if using acid) or extract (if using ester).[1]
-
Purification: Extract with Ethyl Acetate. Wash with Brine.[1] Dry over Na₂SO₄.[1] Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Biological Assay: Root Growth Inhibition (Auxin Activity)
Objective: Quantify herbicidal potency relative to Picloram.[1]
-
Seed Preparation: Sterilize Arabidopsis thaliana seeds.
-
Plating: Plate seeds on MS medium containing the test compound at concentrations (0.01, 0.1, 1.0, 10, 100 µM).
-
Growth: Incubate vertically at 22°C under 16h light/8h dark cycle for 7 days.
-
Measurement: Measure primary root length. Calculate IC₅₀ (concentration inhibiting 50% growth).[1]
-
Control: Compare against DMSO (negative) and Picloram (positive).
Part 5: Safety & Handling (SDS Summary)
| Parameter | Recommendation |
| Signal Word | WARNING |
| Hazard Statements | H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects).[1] |
| PPE | Safety glasses with side shields, Nitrile gloves (0.11mm), Lab coat.[1] |
| Storage | Store at +2°C to +8°C. Keep dry. |
| Disposal | Do not empty into drains. Dispose of as hazardous chemical waste.[1] |
References
-
Walsh, T. A., et al. (2006).[1] "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling underlie resistance to certain auxin herbicides."[1] Plant Physiology, 142(2), 542-552.[1] Link[1]
-
Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] Link[1]
-
Agrawal, A., et al. (2018).[1] "Probing the Zinc-Binding Pharmacophore of Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, 61(23), 10895-10908.[1] Link[1]
-
Mitra, A., et al. (2023).[1][2] "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid." Molecules, 28(3), 1431.[1] Link[1]
-
PubChem Compound Summary. (2024). "Picolinic Acid Derivatives." National Library of Medicine.[1] Link
An Investigational Framework for the Pharmaceutical Profiling of 3-(3-Ethoxyphenyl)picolinic acid
A Technical Guide for Drug Discovery Professionals
Disclaimer: 3-(3-Ethoxyphenyl)picolinic acid is a compound with limited publicly available research on its specific pharmaceutical applications. This guide is intended for research and drug development professionals and provides a scientifically-grounded, hypothetical framework for the initial investigation of this molecule. The proposed experiments and potential applications are based on the analysis of its structural motifs and established principles of drug discovery.
Introduction and Rationale
The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. 3-(3-Ethoxyphenyl)picolinic acid presents a unique structural combination, integrating a picolinic acid core with a 3-ethoxyphenyl substituent. While direct biological data on this specific molecule is scarce, a systematic analysis of its constituent moieties provides a logical starting point for a comprehensive investigational plan.
Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives are known to possess a wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2][3] The parent molecule is a well-known chelating agent for divalent and trivalent metal ions, a property that can influence various biological processes.[2][4] Derivatives of picolinic acid have been explored for a range of therapeutic applications, from antiviral and anticancer agents to treatments for respiratory disorders.[5][6][7][8]
The phenoxy group, and by extension the ethoxyphenyl group, is considered a "privileged" moiety in medicinal chemistry.[9] Its presence can be crucial for biological activity by influencing ligand-target interactions, physicochemical properties, and the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10] For instance, the ethoxyphenyl group is a key structural feature in several approved drugs, such as the SGLT2 inhibitor Dapagliflozin.[11]
This guide, therefore, outlines a structured, multi-stage research program designed to elucidate the potential pharmaceutical applications of 3-(3-Ethoxyphenyl)picolinic acid. It provides a roadmap for researchers to systematically evaluate its bioactivity, identify potential molecular targets, and establish a preliminary safety and efficacy profile.
Structural Analysis and Hypothesis Generation
The structure of 3-(3-Ethoxyphenyl)picolinic acid suggests several plausible avenues for biological activity.
-
Picolinic Acid Core: This pyridine-2-carboxylic acid scaffold is a known pharmacophore. Its derivatives have been investigated as inhibitors of various enzymes and modulators of cellular signaling pathways.[6][7][12] The nitrogen atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets.
-
3-Ethoxyphenyl Group: This substituent introduces a significant lipophilic character to the molecule, which may enhance its ability to cross cellular membranes. The ether linkage and the aromatic ring can engage in hydrophobic and π-stacking interactions within a target's binding pocket. The ethoxy group, in particular, can influence metabolic stability and receptor binding affinity.[10][13]
Based on these structural features, we can hypothesize that 3-(3-Ethoxyphenyl)picolinic acid may exhibit activity in therapeutic areas such as:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine and phenoxy-like scaffolds.[13]
-
Inflammation and Immunology: As a derivative of a kynurenine pathway metabolite, it may modulate inflammatory responses.[1][3]
-
Infectious Diseases: Picolinic acid and its derivatives have shown antimicrobial and antiviral properties.[6]
Proposed Investigational Workflow
A phased approach, beginning with broad screening and progressing to more focused mechanistic studies, is recommended to efficiently evaluate the therapeutic potential of 3-(3-Ethoxyphenyl)picolinic acid.
Caption: High-level overview of the proposed investigational workflow.
Phase 1: In Vitro Profiling and Target Identification
The initial phase focuses on broad, unbiased screening to identify potential biological targets and to characterize the compound's basic properties.
Table 1: Phase 1 Experimental Plan
| Experiment | Objective | Key Parameters |
| Physicochemical Analysis | Determine "drug-likeness" properties. | Solubility, LogP, pKa, chemical stability. |
| High-Throughput Screening (HTS) | Unbiased screen against diverse target classes. | Kinase panels, GPCR panels, ion channel panels. |
| Target Validation Assays | Confirm HTS hits and determine potency. | IC50/EC50 values from dose-response curves. |
Experimental Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Prepare a stock solution of 3-(3-Ethoxyphenyl)picolinic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Utilize pre-formatted assay plates for target panels (e.g., kinase, GPCR). Use automated liquid handlers to dispense the compound into 384-well plates at a final screening concentration (e.g., 1-10 µM).
-
Assay Execution: Add target enzymes/cells and substrates/reagents as per the specific assay protocol. Incubate for the prescribed time.
-
Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).[14]
-
Hit Identification: Identify "hits" as compounds that produce a signal significantly different from the vehicle control (e.g., >3 standard deviations).
Phase 2: Cell-Based Functional Characterization
Once a validated hit is identified, the focus shifts to confirming its activity in a more physiologically relevant cellular context.
Caption: Hypothetical mechanism of action for the test compound.
Table 2: Phase 2 Experimental Plan
| Experiment | Objective | Key Parameters |
| Cellular Target Engagement | Confirm the compound interacts with the target in live cells. | Thermal shift (CETSA), target-specific reporter assays. |
| Signaling Pathway Analysis | Elucidate the downstream effects of target modulation. | Western blot for phosphoproteins, gene expression analysis. |
| Phenotypic & Cytotoxicity Assays | Assess the functional outcome in disease-relevant models. | Cell proliferation (MTT), apoptosis, cytokine release assays. |
Experimental Protocol: MTT Cell Proliferation Assay
This assay is a common method to assess the cytotoxic or anti-proliferative effects of a compound.[15][16]
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549 lung cancer cells if an EGFR family kinase is the target) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of 3-(3-Ethoxyphenyl)picolinic acid in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Phase 3: Preclinical Assessment
Promising candidates from cell-based assays should undergo preliminary in vitro and in vivo studies to assess their drug-like properties.
Table 3: Phase 3 Experimental Plan
| Experiment | Objective | Key Parameters |
| In Vitro ADME Profiling | Evaluate metabolic stability and potential for drug-drug interactions. | Microsomal stability, CYP450 inhibition, plasma protein binding.[17] |
| In Vivo Pharmacokinetics (PK) | Determine the compound's profile in a living organism. | Half-life (t½), clearance (CL), volume of distribution (Vd), bioavailability (%F). |
| Preliminary In Vivo Efficacy | Assess therapeutic effect in a relevant animal model. | Tumor growth inhibition, reduction in inflammatory markers, etc. |
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or rodent), a buffered solution (e.g., phosphate buffer), and the test compound.
-
Initiate Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.
Conclusion and Future Directions
This technical guide presents a logical and comprehensive framework for the initial pharmaceutical evaluation of 3-(3-Ethoxyphenyl)picolinic acid. By systematically progressing through in vitro screening, cell-based functional assays, and preliminary preclinical assessments, researchers can efficiently identify potential therapeutic applications and build a robust data package. The insights gained from this workflow will be critical for making an informed " go/no-go " decision for advancing the compound into more extensive IND-enabling toxicology and safety pharmacology studies.[18][19][20] The structural combination of a picolinic acid core and an ethoxyphenyl group holds promise, and a disciplined investigational approach is the key to unlocking its potential therapeutic value.
References
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Guillemin, G.J., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neuroprotective, immunological, and anti-proliferative affects. Available from: [Link][1][2][3]
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Various Authors. (2019). Novel picolinic acid derivatives and their use as intermediates. Google Patents (KR20190091460A). Available from: [5]
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European Medicines Agency. (1997). Note for guidance on preclinical pharmacological and toxicological testing of vaccines. EMA. Available from: [Link][21]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences. Available from: [Link][22]
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Głuch-Lutwin, M., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules. Available from: [Link][9]
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FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link][18]
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Wikipedia Contributors. (n.d.). Picolinic acid. Wikipedia. Available from: [Link][4]
-
IARC Working Group. (1996). Droloxifene. Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available from: [Link][23]
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Oueslati, S., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available from: [Link][24]
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Singer, A.W., & McElvain, S.M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure. Available from: [Link][25]
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Trousil, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link][16]
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Gugle, R., et al. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology. Available from: [Link][6]
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Tsekhaltsel, V., et al. (2023). Antimicrobial Activity of Catechol-Containing Biopolymer Poly[3-(3,4-dihydroxyphenyl)glyceric Acid] from Different Medicinal Plants of Boraginaceae Family. Molecules. Available from: [Link][26]
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Wang, J., & Li, C. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. Available from: [Link][17]
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. Available from: [Link][10]
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Liu, B., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Available from: [Link][12]
-
Bawa, R.A. (2012). Synthesis of Some Aminopicolinic Acids. International ResearchScape Journal. Available from: [Link][27]
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Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link][7]
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Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available from: [Link][14]
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El-Sayed, N.N.E., et al. (2026). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Pharmaceuticals. Available from: [Link][13]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link][28]
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Ghandhi, L.H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available from: [Link][29]
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Wikipedia Contributors. (n.d.). Dapagliflozin. Wikipedia. Available from: [Link][11]
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UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. Available from: [Link][30]
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Stokes, J.M., et al. (2022). In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. Available from: [Link][31]
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Das, N.R. (2025). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. Available from: [Link][19]
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ChemSino. (n.d.). Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. ChemSino. Available from: [Link][32]
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Various Authors. (n.d.). Picolinic acid derivatives and their use as intermediates. Google Patents (US10633341B2). Available from: [8]
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link][20]
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Fraunhofer IGB. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer-Gesellschaft. Available from: [Link][33]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available from: [Link][34]
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BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available from: [Link][35]
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Methodological & Application
Application Note & Protocols: A Validated Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a detailed, validated protocol for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy is centered around a robust and high-yielding Suzuki-Miyaura cross-coupling reaction. We present a comprehensive guide, from the preparation of the requisite boronic acid precursor to the final palladium-catalyzed coupling and subsequent purification. This application note is designed for researchers, chemists, and drug development professionals, offering not just a procedural recipe but also the underlying chemical logic to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as chelating agents for metal ions and as core components in biologically active molecules.[1][2] The targeted compound, 3-(3-Ethoxyphenyl)picolinic acid, combines the picolinic acid motif with an ethoxyphenyl substituent, making it a precursor for novel ligands, therapeutic agents, and functional materials.
The construction of the C-C bond between the pyridine and phenyl rings is the key synthetic challenge. Among modern synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[3][4] This reaction facilitates the coupling of an organoboron species with an organohalide, providing a direct and efficient route to biaryl compounds.[5]
Retrosynthetic Analysis
Our strategy involves a retrosynthetic disconnection at the C3-C1' bond, breaking the target molecule into two key synthons: a 3-halopicolinic acid and a (3-ethoxyphenyl)boronic acid. This approach leverages the well-established and reliable Suzuki-Miyaura coupling methodology.
Caption: Retrosynthetic approach for 3-(3-Ethoxyphenyl)picolinic acid.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere with extreme care.
Protocol I: Synthesis of (3-Ethoxyphenyl)boronic Acid
While commercially available, this protocol details the synthesis from 1-bromo-3-ethoxybenzene, adapted from established procedures for analogous compounds.[6] The reaction involves a lithium-halogen exchange followed by trapping with a borate ester.
Reaction Scheme: 1-bromo-3-ethoxybenzene + n-BuLi → (3-ethoxyphenyl)lithium (3-ethoxyphenyl)lithium + B(OiPr)₃ → Lithium triisopropoxy(3-ethoxyphenyl)borate Lithium triisopropoxy(3-ethoxyphenyl)borate + H₃O⁺ → (3-Ethoxyphenyl)boronic acid
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Bromo-3-ethoxybenzene | 201.06 | 10.05 g (7.0 mL) | 50.0 | Starting material |
| Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | Pyrophoric reagent |
| Triisopropyl borate | 188.08 | 12.2 g (13.8 mL) | 65.0 | Electrophile |
| Hydrochloric Acid (4 M) | - | ~50 mL | - | For work-up |
Step-by-Step Procedure:
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxybenzene and 200 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.
-
Quenching: Cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of 4 M HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a water/ethanol mixture to yield (3-ethoxyphenyl)boronic acid as a white solid. Expected yield: 70-85%.
Protocol II: Suzuki-Miyaura Cross-Coupling
This is the key bond-forming step, coupling the synthesized boronic acid with commercially available 3-bromopicolinic acid.[7] The choice of catalyst, base, and solvent system is critical for achieving high yields.[8][9]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-Bromopicolinic Acid | 202.01 | 2.02 g | 10.0 | Limiting reagent |
| (3-Ethoxyphenyl)boronic Acid | 165.99 | 1.83 g | 11.0 | 1.1 equivalents |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 408 mg | 0.5 | 5 mol% catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 equivalents |
| 1,4-Dioxane | - | 40 mL | - | Solvent |
| Water | - | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, combine 3-bromopicolinic acid, (3-ethoxyphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe.
-
Degassing: Bubble nitrogen or argon through the stirred suspension for another 15 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL).
-
Acidification & Extraction: Acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate or can be extracted with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford 3-(3-Ethoxyphenyl)picolinic acid as a white to off-white solid. Expected yield: 75-90%.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is essential for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization
The identity and purity of the final product, 3-(3-Ethoxyphenyl)picolinic acid, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a quartet and a triplet for the ethoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the carboxyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₃ should be observed.
-
Melting Point (m.p.): A sharp melting point range indicates high purity.
References
- Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Lopresti, M., et al. (2025).
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid.
- Rana, V. S., et al. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry.
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. asianpubs.org [asianpubs.org]
Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid: A Detailed Protocol Using Suzuki-Miyaura Cross-Coupling
Introduction
3-(3-Ethoxyphenyl)picolinic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide array of functional groups, coupled with generally high yields and the use of readily available and less toxic organoboron reagents, makes it an ideal strategy for the synthesis of biaryl compounds like 3-(3-Ethoxyphenyl)picolinic acid.[2][3] This application note provides a comprehensive, step-by-step guide for the preparation of 3-(3-Ethoxyphenyl)picolinic acid from 3-bromopicolinic acid and (3-ethoxyphenyl)boronic acid, intended for researchers, scientists, and professionals in drug development.
The Underlying Chemistry: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the union of an organohalide and an organoboron compound.[1] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (3-bromopicolinic acid) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms an arylpalladium(II) halide intermediate.[5] The choice of a bulky, electron-rich phosphine ligand can enhance the rate of this step.[5]
-
Transmetalation: In this crucial step, the organic group from the organoboron species ((3-ethoxyphenyl)boronic acid) is transferred to the palladium(II) complex. The presence of a base is critical for this step to proceed, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the new carbon-carbon bond in the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific purity of the starting materials and the scale of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromopicolinic acid | ≥97% | Commercially Available |
| (3-Ethoxyphenyl)boronic acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopicolinic acid (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
2. Reagent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (e.g., approximately 10 mL of dioxane for every 1 mmol of the limiting reagent).
Caption: A generalized experimental workflow for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid.
3. Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
4. Aqueous Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
5. Purification:
-
Filter the dried organic solution through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes, with the polarity gradually increasing to elute the more polar picolinic acid derivative.
6. Characterization:
-
The structure and purity of the final product, 3-(3-Ethoxyphenyl)picolinic acid, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂), ligands, bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems.[8] The reaction temperature and time can also be optimized.
-
Incomplete Reaction: Ensure that the reagents, particularly the boronic acid and the solvent, are of high purity and that the reaction is carried out under strictly anaerobic conditions.
-
Purification Difficulties: If the product is difficult to separate from byproducts, such as homocoupled products, optimizing the stoichiometry of the reactants (e.g., using a slight excess of the boronic acid) may be beneficial.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid. The protocol detailed in this application note, based on well-established principles of Suzuki coupling, offers a robust starting point for researchers in the fields of medicinal chemistry and materials science. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and optimization of reaction parameters will ensure a successful and high-yielding synthesis.
References
-
UC Berkeley. (2014, February 6). The Suzuki Reaction. [Link]
- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Google Patents. (2003, February 13). WO 03/011853 A1.
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
DiVA. (2018). Suzuki reactions in novel liquids. [Link]
- Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
ARVO Journals. (2002, December 15). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs | IOVS. [Link]
-
National Center for Biotechnology Information. (n.d.). Picolinic acid | C6H5NO2 | CID 1018 - PubChem. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
SIELC Technologies. (n.d.). Picolinic Acid. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
DiVA. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
PMC. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
Scalable Synthetic Routes for 3-(3-Ethoxyphenyl)picolinic Acid: Application Notes and Protocols
Introduction
3-(3-Ethoxyphenyl)picolinic acid is a key building block in the synthesis of various pharmacologically active compounds and functional materials. Its structural motif, featuring a substituted phenyl ring attached to a pyridine carboxylic acid core, is of significant interest to researchers in drug discovery and development. The efficient and scalable production of this intermediate is therefore a critical aspect of advancing research and manufacturing in these fields.
This document provides a detailed guide to the scalable synthetic routes for 3-(3-Ethoxyphenyl)picolinic acid, intended for researchers, scientists, and drug development professionals. We will explore and compare two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Negishi coupling. The causality behind experimental choices will be explained, and detailed, field-proven protocols will be provided to ensure reproducibility and scalability.
Comparative Analysis of Synthetic Routes
The construction of the C-C bond between the picolinic acid backbone and the 3-ethoxyphenyl group is the key transformation in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation on a large scale.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Key Reactants | 3-Halopicolinic acid/ester and (3-ethoxyphenyl)boronic acid (or its ester) | 3-Halopicolinic acid/ester and (3-ethoxyphenyl)zinc halide |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium or Nickel complexes |
| Advantages | Boronic acids are generally stable, commercially available, and have low toxicity. The reaction is tolerant to a wide range of functional groups. | Organozinc reagents are highly reactive, often leading to faster reactions and higher yields. They can be prepared from a wider range of precursors. |
| Disadvantages | Boronic acids can undergo protodeboronation under certain conditions. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Scalability | Excellent, widely used in industrial processes. | Good, but the handling of sensitive reagents can pose challenges on a very large scale. |
For the synthesis of 3-(3-Ethoxyphenyl)picolinic acid, both routes are viable. The choice between them often depends on the availability and cost of starting materials, and the specific capabilities of the manufacturing facility. The Suzuki-Miyaura coupling is often favored for its operational simplicity and the stability of the boronic acid reagent.
Synthetic Pathway Visualization
The general synthetic approach involves the coupling of a picolinic acid precursor with a substituted phenyl component. The following diagram illustrates the two primary pathways discussed.
(HOOC)C₅H₃N-X + (EtO)C₆H₄B(OH)₂ --[Pd Catalyst, Base]--> (HOOC)C₅H₃N-C₆H₄(OEt) (X = Br, I)
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Route 2: Negishi Coupling
The Negishi coupling is another powerful C-C bond-forming reaction that utilizes an organozinc reagent. It is often faster and can be more efficient than the Suzuki coupling for certain substrates.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Organozinc Reagent Preparation: The (3-ethoxyphenyl)zinc chloride reagent is typically prepared in situ from 3-bromoethoxybenzene by either lithiation followed by transmetalation with zinc chloride, or by direct insertion of activated zinc. This step requires strictly anhydrous and inert conditions.
-
Catalyst System: Palladium catalysts, similar to those used in Suzuki coupling, are effective. Nickel catalysts can also be employed and are a more cost-effective alternative. [1]* Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane are required to prevent the decomposition of the organozinc reagent.
-
Reaction Conditions: Negishi couplings are often performed at room temperature or with gentle heating. The high reactivity of the organozinc reagent allows for milder conditions compared to some Suzuki couplings.
Scalable Protocol for Negishi Coupling:
-
Preparation of the Organozinc Reagent (in a separate reactor):
-
Under a strict inert atmosphere, react 3-bromoethoxybenzene with an organolithium reagent (e.g., n-BuLi) in anhydrous THF at low temperature (-78 °C).
-
After complete lithiation, add a solution of anhydrous zinc chloride in THF to the reaction mixture and allow it to warm to room temperature to form the (3-ethoxyphenyl)zinc chloride solution.
-
-
Coupling Reaction:
-
In the main reactor, dissolve 3-bromopicolinic acid (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) in anhydrous THF.
-
Slowly add the freshly prepared (3-ethoxyphenyl)zinc chloride solution to the main reactor at room temperature.
-
Monitor the reaction progress by HPLC or TLC. The reaction is often complete within a few hours.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
To isolate the product, the organic layer can be extracted with an aqueous base (e.g., 1M NaOH). The aqueous layer is then acidified with a strong acid to precipitate the product.
-
-
Purification:
-
The crude product is purified by recrystallization as described for the Suzuki-Miyaura route.
-
Catalytic Cycle Diagram (Negishi):
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
Both the Suzuki-Miyaura and Negishi coupling reactions offer scalable and efficient routes for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid. The choice of method will depend on factors such as cost, availability of starting materials, and the specific technical capabilities of the laboratory or manufacturing facility. For general scalability and operational simplicity, the Suzuki-Miyaura coupling is often the preferred method. However, for challenging substrates or when higher reactivity is required, the Negishi coupling provides a powerful alternative. The protocols and insights provided in this document are intended to serve as a comprehensive guide for the successful and scalable production of this important chemical intermediate.
References
-
Reddit. (2024, July 25). carboxylic acid separation following a suzuki reaction. r/chemistry. [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
-
Molecules. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). picolinic acid hydrochloride. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. [Link]
- Google Patents. (2003, February 13). WO 03/011853 A1.
-
Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. [Link]
-
Chemical Papers. (n.d.). Recent developments in the chemistry of Negishi coupling: a review. [Link]
-
Organic Syntheses. (n.d.). 7. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
ACS Publications. (2026, February 7). Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
BMC Biology. (2025, September 30). Streamlined purification of ADDomer nanoparticles for scalable biomanufacturing. [Link]
-
MDPI. (2023, November 15). Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of 3-(3-Ethoxyphenyl)picolinic acid , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and metallo-enzyme modulators.
Traditional thermal synthesis of 3-substituted picolinic acids is plagued by low yields due to the electron-deficient nature of the pyridine ring and steric hindrance proximal to the carboxylic acid/nitrogen core. We overcome these limitations using Microwave-Assisted Organic Synthesis (MAOS) combined with a specialized Suzuki-Miyaura cross-coupling strategy.
Key Advantages of this Protocol:
-
Speed: Reaction time reduced from 12+ hours (thermal reflux) to 20 minutes.
-
Yield: Optimized catalyst system improves isolated yield to >85%.
-
Purity: Minimized protodeboronation side-products via rapid heating profiles.
Scientific Background & Reaction Engineering
The Challenge of C3-Picoline Functionalization
The C3 position of picolinic acid is notoriously difficult to functionalize via cross-coupling. Two primary factors contribute to this:
-
Steric Ortho-Effect: The C3 position is flanked by the pyridine nitrogen and the C2-carboxylate, creating significant steric crowding that hinders oxidative addition and transmetallation.
-
Electronic Deactivation: The pyridine ring is electron-deficient, making the C-Br bond less responsive to oxidative addition compared to phenyl halides.
The Microwave Solution
Microwave irradiation provides direct dielectric heating, allowing the reaction mixture to reach target temperatures (100–150°C) almost instantaneously. This "superheating" effect accelerates the rate-determining step (transmetallation) effectively outcompeting side reactions like boronic acid homocoupling or protodeboronation.
Retrosynthetic Strategy
To ensure maximum catalyst turnover, this protocol utilizes Methyl 3-bromopicolinate as the electrophile rather than the free acid. The free carboxylic acid can form stable carboxylate-Pd complexes, poisoning the catalyst. The ester is coupled and subsequently hydrolyzed in a streamlined workflow.
Visual Workflows (Graphviz)
Synthetic Pathway & Mechanism
The following diagram illustrates the catalytic cycle and the specific pathway chosen for this synthesis.
Figure 1: Catalytic cycle for the microwave-assisted Suzuki coupling of sterically hindered picolinates.
Materials & Equipment
Reagents
| Reagent | CAS Registry | Function | Purity |
| Methyl 3-bromopicolinate | 53636-56-9 | Substrate | >97% |
| 3-Ethoxyphenylboronic acid | 90555-66-1 | Coupling Partner | >97% |
| Pd(dppf)Cl₂ · DCM | 95464-05-4 | Catalyst | 98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Anhydrous |
| 1,4-Dioxane | 123-91-1 | Solvent | Anhydrous |
| Lithium Hydroxide (LiOH) | 1310-65-2 | Hydrolysis Agent | Monohydrate |
Equipment
-
Microwave Reactor: Biotage Initiator+ or CEM Discover (Single-mode cavity preferred).
-
Vial: 2-5 mL Microwave process vial with crimp cap and PTFE/Silicon septum.
-
Purification: Flash Chromatography system (C18 Reverse Phase or Silica).
Detailed Experimental Protocol
Phase A: Microwave Cross-Coupling
Objective: Form the biaryl carbon-carbon bond.
-
Charge the Vessel: In a 5 mL microwave vial, add:
-
Methyl 3-bromopicolinate (216 mg, 1.0 mmol)
-
3-Ethoxyphenylboronic acid (199 mg, 1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂[1] · DCM (41 mg, 0.05 mmol, 5 mol%)
-
-
Solvent Addition: Add a mixture of 1,4-Dioxane (3.0 mL) and Water (0.6 mL) .
-
Note: The 5:1 ratio is critical to solubilize the inorganic base while maintaining organic solubility for the reactants.
-
-
Base Addition: Add K₂CO₃ (414 mg, 3.0 mmol, 3 equiv) .
-
Degassing (Critical): Cap the vial. Purge with Nitrogen or Argon gas for 2 minutes via a needle inlet/outlet to remove dissolved oxygen (prevents catalyst oxidation).
-
Irradiation: Place in the microwave reactor.
-
Temperature: 110 °C
-
Time: 20 minutes
-
Absorption Level: High
-
Stirring: 600 RPM
-
-
Monitoring: Analyze a 10 µL aliquot via LC-MS. Conversion should be >95%. The major peak will be the methyl ester intermediate (M+H ≈ 258.1).
Phase B: One-Pot Hydrolysis (Saponification)
Objective: Convert the intermediate ester to the final free acid.
Note: For high-throughput efficiency, this can be done directly in the reaction vial after cooling.
-
Add Base: To the reaction mixture from Phase A, add 2M LiOH (aq) (2.0 mL) .
-
Heat: Stir at 60 °C (thermal, no microwave needed) for 1 hour.
-
Check Completion: LC-MS should show the disappearance of the ester peak (258.1) and appearance of the acid peak (M+H ≈ 244.1).
Phase C: Workup & Isolation[2][3]
-
Filtration: Filter the crude mixture through a Celite pad to remove Palladium black. Wash with water (5 mL).
-
Acidification: Transfer filtrate to a beaker. Cool to 0 °C. Slowly acidify with 1M HCl until pH ≈ 3-4.
-
Observation: A white to off-white precipitate should form.
-
-
Extraction: If precipitate is fine/oily, extract with Ethyl Acetate (3 x 10 mL). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification:
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (40 g).
-
Mobile Phase: DCM : Methanol (95:5 to 90:10) with 0.1% Acetic Acid.
-
Alternative: Recrystallization from Ethanol/Water.[2]
-
Results & Data Interpretation
Expected Yield
-
Typical Isolated Yield: 82 - 88%
-
Appearance: White to pale yellow solid.
Analytical Characterization (Predicted)
To validate the synthesis, look for these signature NMR signals:
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 1.40 | Triplet (3H) | Ethoxy -CH₃ |
| ¹H NMR | 4.05 | Quartet (2H) | Ethoxy -O-CH₂- |
| ¹H NMR | 8.65 | Doublet | Pyridine C6-H (Alpha to N) |
| ¹H NMR | 7.80 | Doublet | Pyridine C4-H |
| ¹H NMR | 7.45 | DD | Pyridine C5-H |
| ¹H NMR | 6.90 - 7.30 | Multiplet | Phenyl Ring Protons |
| MS (ESI) | 244.1 | [M+H]⁺ | Parent Ion |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or Oxygen presence | Ensure rigorous degassing (Argon purge). Increase catalyst loading to 8 mol%. |
| Protodeboronation | Reaction temp too high or Boronic acid unstable | Lower MW temp to 100°C and extend time. Add boronic acid in excess (1.5 equiv).[3] |
| Pd Black Precipitation | Catalyst decomposition | Add a stabilizing ligand like SPhos (10 mol%) to the Pd(OAc)₂ system instead of using Pd(dppf)Cl₂. |
| Product is Oily | Incomplete acidification or impurities | Triturate the oil with cold Diethyl Ether/Hexane to induce crystallization. |
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles. Chimica Oggi - Chemistry Today. (2018). Link: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health (PMC). (2021).[1] Link: [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Durham University. (2006). Link: [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis. (2012).[4] Link: [Link]
-
Picolinic acid as an antiviral agent against enveloped viruses. International Society for Tryptophan Research. (2023).[5] Link: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of 3-(3-Ethoxyphenyl)picolinic Acid
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-3-ARYL-PIC-001[1]
Executive Summary
The synthesis of 3-(3-Ethoxyphenyl)picolinic acid presents a classic "Ortho-Effect" challenge in medicinal chemistry.[1] The target molecule features a biaryl bond at the 3-position of the pyridine ring, immediately adjacent to the 2-carboxylic acid moiety.[1]
Core Challenges:
-
Catalyst Poisoning: Free picolinic acids are potent bidentate ligands that chelate Palladium (Pd), arresting the catalytic cycle.
-
Steric Hindrance: The carboxylic acid (or ester) at C2 creates significant steric bulk, impeding the oxidative addition and transmetallation steps at C3.
-
Zwitterionic Isolation: The final product is amphoteric; yield loss during workup is the most common failure mode, not the reaction itself.
This guide provides a yield-optimized protocol shifting from "Direct Acid Coupling" to a "Protected Ester Strategy" using sterically demanding phosphine ligands.[1]
Module 1: The "Golden Path" Protocol
To maximize yield, do not couple the free acid. Use the methyl or ethyl ester. The ester group prevents catalyst chelation and improves solubility in organic solvents.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Substrate A: Methyl 3-bromopicolinate (Preferred over chloride for faster oxidative addition).[1]
-
Substrate B: (3-Ethoxyphenyl)boronic acid.[1]
-
Catalyst System: Pd(OAc)₂ + SPhos (or XPhos).
-
Why: Buchwald ligands (SPhos) are designed to form a "pocket" that facilitates coupling at sterically hindered ortho-positions.[1]
-
| Parameter | Specification | Technical Rationale |
| Solvent | Toluene : Water (10:[1]1) | Biphasic system dissolves inorganic base while keeping organic reactants in the active phase. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate is milder than carbonates, reducing premature hydrolysis of the ester. |
| Catalyst Loading | 2-5 mol% Pd | Higher loading required due to steric hindrance at C3.[1] |
| Temperature | 80–90 °C | Sufficient energy to overcome the activation barrier without decarboxylating the ring. |
| Time | 4–12 Hours | Monitor via LCMS. Stop immediately upon consumption of bromide to prevent homocoupling. |
Step 2: Controlled Saponification
-
Reagent: LiOH (2.5 equiv) in THF/Water (1:1).
-
Temperature: 0 °C to Room Temperature. DO NOT HEAT.
-
Critical Note: Picolinic acids are prone to thermal decarboxylation. Hydrolysis must occur under mild conditions.
Module 2: Troubleshooting & FAQs
Q1: My reaction conversion stalls at 60%. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Deactivation via "Pd-Black" formation or Ligation.[1] The Fix:
-
Switch Ligands: If using Pd(PPh₃)₄, switch to Pd-XPhos G3 or Pd(dppf)Cl₂ .[1] Triphenylphosphine is too labile and not bulky enough to force the coupling at the hindered C3 position.
-
Degassing: Oxygen is lethal to electron-rich ligands like SPhos.[1] Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent prior to adding the catalyst.[1]
Q2: I see the product on LCMS, but I lose 80% of it during aqueous workup.
Diagnosis: Incorrect pH during isolation. The Science: 3-(3-Ethoxyphenyl)picolinic acid is a zwitterion.[1]
-
pH < 2: Cationic (Pyridine N protonated). Soluble in water.[2]
-
pH > 6: Anionic (Carboxylate deprotonated). Soluble in water.[2]
-
pH ~ 3.5 (Isoelectric Point): Neutral zwitterion. Least soluble in water.
The Fix: After saponification, carefully acidify the aqueous layer with 1M HCl to pH 3.5–4.0 . The product should precipitate as a white/off-white solid.[1] Filter this solid.[3] Do not extract with DCM unless absolutely necessary, as the zwitterion partitions poorly into organic solvents.
Q3: I am observing significant protodeboronation (benzene formation).
Diagnosis: The boronic acid is degrading before it can couple. The Fix:
-
Base Swap: Switch from K₂CO₃ to KF (Potassium Fluoride) or CsF . Fluoride activation is faster and generates less basicity, preserving the boronic acid.
-
Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep its instantaneous concentration low relative to the catalyst.
Module 3: Visualized Workflows
Figure 1: Reaction Logic & Troubleshooting Tree
Caption: Decision matrix for optimizing the synthesis of 3-aryl-picolinic acids. Green paths indicate optimal flow; red nodes require intervention.[1]
Module 4: Data & Specifications
Catalyst Selection Matrix
| Catalyst System | Steric Tolerance | Yield Potential | Recommendation |
| Pd(PPh₃)₄ | Low | Moderate | Avoid. Ligand is too bulky for this specific ortho-substitution and prone to oxidation.[1] |
| Pd(dppf)Cl₂ | Medium | High | Good Baseline. Robust, handles basic conditions well. |
| Pd-SPhos G3 | High | Very High | Gold Standard. Specifically designed for hindered biaryls.[1] |
| Pd/C (Heterogeneous) | Low | Low | Avoid. Picolinic acid functionality will strip Pd from the carbon support. |
Physicochemical Properties for Isolation
| Property | Value (Approx.) | Implication |
| pKa (Pyridine N) | ~3.8 | Below pH 3.8, the molecule is cationic (+).[1] |
| pKa (Carboxylic Acid) | ~1.5 | Above pH 1.5, the acid is ionized (-). |
| Isoelectric Point (pI) | ~2.7 - 3.5 | Target pH for precipitation. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanomolar Potent and Selective Inhibitors of p38α Mitogen-Activated Protein Kinase.[1] Journal of Medicinal Chemistry (Context for Picolinic Acid Scaffolds). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Decarboxylation risks of Picolinic Acids). Link
Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling for Picolinic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving picolinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this class of nitrogen-containing heteroaromatic compounds. Picolinic acid derivatives are valuable building blocks, but their successful coupling requires careful consideration of reaction parameters to overcome potential pitfalls such as catalyst inhibition and competing side reactions.
This document provides in-depth, experience-driven answers to common problems in a structured FAQ format. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design robust and high-yielding coupling protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with a picolinic acid derivative is giving very low to no yield. What are the most likely causes?
Low or no conversion is the most common issue encountered. The problem often stems from the inherent properties of the picolinic acid moiety, which can complicate the standard catalytic cycle. The troubleshooting process should systematically address the quality of reagents, the choice of catalyst system, and the reaction conditions.
Troubleshooting Steps & Explanations:
-
Assess Boronic Acid/Ester Stability: Heteroaryl boronic acids, particularly those with nitrogen atoms like pyridyl boronic acids, are highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water), rendering the nucleophile inactive.[1][2][3]
-
Evaluate the Catalyst and Ligand: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5] Therefore, the choice of ligand is critical.
-
Expert Insight: Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[6][7] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically hindering catalyst inhibition by the pyridine nitrogen.
-
-
Re-evaluate Your Choice of Base: The base is not just a spectator; it is crucial for activating the boronic acid to facilitate transmetalation.[8] However, a base that is too strong can promote side reactions, while one that is too weak will result in a sluggish reaction.
-
Causality: For picolinic acid esters, strong bases like NaOH or KOH can cause saponification (hydrolysis of the ester). Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred.[6][8] For picolinic acids, a stronger base is needed to deprotonate the carboxylic acid first, which can complicate the reaction. It is often synthetically advantageous to use the ester form of the substrate.
-
-
Ensure Rigorous Inert Conditions: Oxygen can oxidatively degrade both the Pd(0) active catalyst and the phosphine ligands, leading to catalyst death and the formation of palladium black.[2]
-
Protocol: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel should be charged with reagents under a positive pressure of an inert gas like argon or nitrogen.
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid (biaryl byproduct). How can I minimize this?
The formation of a symmetrical biaryl product from the boronic acid partner is a common side reaction that consumes your nucleophile and complicates purification.
Underlying Causes & Solutions:
-
Presence of Oxygen: The most frequent cause of homocoupling is dissolved oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][3]
-
Solution: Improve your degassing procedure for all solvents and ensure the reaction is maintained under a strictly inert atmosphere from start to finish.
-
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to its homocoupling.[3]
-
Solution: Consider starting with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require an initial reduction step. This can often suppress early-stage homocoupling.[2]
-
Q3: My starting aryl halide is being consumed, but instead of the desired product, I'm isolating the dehalogenated arene. What is happening?
This side reaction, known as dehalogenation or hydrodehalogenation, replaces the halide on your electrophile with a hydrogen atom.
Mechanistic Insight & Troubleshooting:
-
Mechanism: After oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can sometimes acquire a hydride ligand from a proton source in the reaction mixture (e.g., water, solvent, or even the base). Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the undesired dehalogenated byproduct.[3]
-
Troubleshooting Steps:
-
Scrutinize the Solvent and Base: Ensure you are using anhydrous solvents if the protocol calls for them. Some bases can be sources of protons; ensure your base is pure and dry.
-
Adjust the Base: In some cases, switching to a non-protic base or a fluoride source like KF or CsF can mitigate this issue.[8]
-
Re-evaluate Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help ensure the transmetalation step outcompetes the dehalogenation pathway.
-
Q4: The reaction works, but I am getting significant decarboxylation of my picolinic acid derivative. How can I prevent this?
For substrates that are free picolinic acids (not esters), the carboxylic acid group can be lost as CO₂ under the reaction conditions, especially at elevated temperatures.
Controlling Decarboxylation:
-
Temperature Management: High temperatures are the primary driver of decarboxylation.[9] If possible, screen for more active catalyst systems (e.g., different Buchwald ligands) that can operate effectively at lower temperatures (e.g., 80-100 °C instead of >120 °C).
-
Protect the Carboxylic Acid: The most robust solution is to convert the picolinic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. Esters are significantly more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed. A general protocol for esterification is provided below.[10]
Data & Protocols
Table 1: Comparative Guide for Base Selection
The choice of base is critical and depends on the substrate's functional groups and the solvent system.
| Base | Formula | Strength | Typical Conditions & Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | A common first choice. Often used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[6][8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | More soluble in organic solvents than K₂CO₃. Often gives higher yields but is more expensive.[8] |
| Potassium Phosphate | K₃PO₄ | Strong | Effective in anhydrous conditions and can be beneficial when water-sensitive functional groups are present. Often used with bulky ligands.[6][8] |
| Potassium Fluoride | KF | Weak | Used in anhydrous conditions. The fluoride anion is thought to activate the boronic acid by forming a fluoroborate species.[1][8] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Picolinic Acid Ester
This protocol provides a starting point for optimization.
Materials:
-
Halogenated Picolinic Acid Ester (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the halogenated picolinic acid ester, the boronic acid derivative, the base, the palladium precatalyst, and the ligand.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, highlighting the role of the palladium catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
References
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L. Buchwald.
- A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Impurity Removal from 3-(3-Ethoxyphenyl)picolinic acid
Welcome to the technical support center for the purification of 3-(3-Ethoxyphenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium from active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, but the removal of the catalyst post-reaction is a critical step to ensure the safety and efficacy of the final drug product.[1][2] This document provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my 3-(3-Ethoxyphenyl)picolinic acid?
Palladium, a transition metal used in many catalytic processes for synthesizing complex molecules, can leave toxic residues in the final product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict limits for elemental impurities in drug products to protect patient safety.[3][4][5][6][7] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[2] Therefore, robust purification methods are essential to meet these regulatory requirements.[2][8]
Q2: What are the common methods for palladium removal?
A variety of techniques are available, and the optimal choice depends on the specific characteristics of your API and the nature of the palladium species. Common methods include:
-
Adsorption: Using scavengers like functionalized silica, activated carbon, or polymers to bind the palladium.[9][10]
-
Crystallization: Purifying the API by crystallization, which can leave palladium impurities in the mother liquor.[9]
-
Extraction: Using a liquid-liquid extraction to remove palladium salts.[11]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported palladium or agglomerated palladium particles.[2][11]
Q3: My initial palladium levels are very high (>1000 ppm). Where should I start?
For high levels of palladium contamination, a multi-step approach is often the most effective.[2] A common starting point is a simple filtration through a pad of Celite®.[2][11] This can remove a significant portion of larger palladium particles that may have agglomerated.[2] Following filtration, a treatment with a scavenger is typically necessary to remove the remaining, more finely dispersed palladium.
Q4: How do I choose the right palladium scavenger for 3-(3-Ethoxyphenyl)picolinic acid?
The choice of scavenger is critical and depends on the specific form of the residual palladium (e.g., Pd(0), Pd(II)) and the solvent system. For nitrogen-containing heterocyclic compounds like your picolinic acid derivative, scavengers with thiol or amine functional groups on a silica support are often effective. Activated carbon is another excellent and cost-effective option.[10][12] It is highly recommended to screen a small panel of scavengers under your reaction conditions to identify the most efficient one.[2]
Q5: How can I determine the residual palladium concentration in my sample?
Accurate quantification of residual palladium is essential for process validation and regulatory compliance. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting very low levels of palladium.[9][13]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust method for quantifying elemental impurities.[14]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive method for determining palladium content.[1]
For in-process monitoring and high-throughput screening of scavenger efficacy, rapid colorimetric or fluorometric assays are also available.[9][13][15]
Troubleshooting Guide
Problem 1: Low palladium removal efficiency with my chosen scavenger.
Possible Causes & Solutions:
-
Suboptimal Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species in your reaction mixture.
-
Action: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) and support materials (silica, polymer, carbon).
-
-
Insufficient Contact Time or Temperature: The scavenger may require more time or a higher temperature to effectively bind the palladium.
-
Action: Increase the stirring time and/or temperature of the scavenger treatment. Monitor the palladium levels at different time points to determine the optimal duration.
-
-
Solvent Effects: The solvent can influence the accessibility of palladium to the scavenger.
-
Action: If possible, consider solvent-swapping into a solvent known to be effective for your chosen scavenger.
-
-
Strong Ligand Competition: The presence of strong ligands in the reaction mixture, including the API itself, can compete with the scavenger for palladium binding.
-
Action: Consider a pre-treatment step, such as an aqueous wash, to remove interfering species.
-
Problem 2: Significant loss of my 3-(3-Ethoxyphenyl)picolinic acid during the scavenging process.
Possible Causes & Solutions:
-
Non-specific Adsorption to the Scavenger: Some scavengers, particularly activated carbon, can adsorb the API along with the palladium.[10]
-
Product Occlusion or Entrapment: The API may be physically trapped within the scavenger matrix.
-
Action: Ensure adequate agitation during the scavenging step and thorough washing of the scavenger cake after filtration.
-
Problem 3: Palladium levels are inconsistent between batches.
Possible Causes & Solutions:
-
Variability in the Reaction Work-up: Inconsistent work-up procedures can lead to different forms and levels of residual palladium.
-
Action: Standardize all work-up steps, including washes, extractions, and filtrations.
-
-
Inconsistent Scavenger Quality or Loading: The quality and amount of scavenger used can impact its performance.
-
Action: Use a consistent source and grade of scavenger. Accurately weigh the scavenger for each batch.
-
-
Changes in the Upstream Process: Variations in the palladium-catalyzed reaction itself can affect the nature of the palladium species to be removed.
-
Action: Ensure the upstream process is well-controlled and reproducible.
-
Experimental Protocols
Screening Protocol for Palladium Scavengers
This protocol provides a general framework for screening different scavengers to identify the most effective one for your specific process.
dot
Caption: Workflow for screening palladium scavengers.
Materials:
-
Crude 3-(3-Ethoxyphenyl)picolinic acid solution with a known initial palladium concentration.
-
A selection of palladium scavengers (e.g., functionalized silica, activated carbon).
-
Appropriate reaction vials and stirring equipment.
-
Filtration apparatus (e.g., syringe filters, Buchner funnel).
-
Analytical instrumentation for palladium quantification (e.g., ICP-MS).
Procedure:
-
Aliquot the crude API solution into several reaction vials.
-
To each vial, add a different scavenger at a specified loading (e.g., 5-10 wt% relative to the API). Include a control vial with no scavenger.
-
Stir the mixtures at a defined temperature (e.g., room temperature or 40-60 °C) for a set period (e.g., 2-4 hours).
-
At designated time points, take a small aliquot from each vial, filter to remove the scavenger, and dilute for analysis.
-
Quantify the residual palladium concentration in each sample using ICP-MS.
-
Compare the results to determine the most effective scavenger and the optimal treatment time.
Optimized Protocol for Palladium Removal using Activated Carbon
This protocol describes a general procedure for using activated carbon to remove palladium impurities.
dot dot graph Activated_Carbon_Protocol { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Crude API solution"]; AddCarbon [label="Add activated carbon\n(e.g., 5-10 wt%)"]; Stir [label="Stir at elevated temperature\n(e.g., 45 °C) for 18h"]; Filter [label="Filter through Celite® pad"]; Wash [label="Wash filter cake with solvent"]; Combine [label="Combine filtrate and washings"]; Analyze [label="Analyze for residual Pd"]; Concentrate [label="Concentrate to obtain\npurified API"];
Start -> AddCarbon; AddCarbon -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Combine; Filter -> Combine; Combine -> Analyze; Analyze -> Concentrate; }
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3D(R1) Guideline for Elemental Impurities - ECA Academy [gmp-compliance.org]
- 8. biotage.com [biotage.com]
- 9. arborassays.com [arborassays.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. qizhongcarbon.com [qizhongcarbon.com]
Addressing steric hindrance in 3-substituted picolinic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the C3-Position
The pyridine core is a cornerstone of many pharmaceuticals and agrochemicals.[1] While functionalization at the C2 and C4 positions of the pyridine ring is often straightforward due to the ring's inherent electronic properties, selective derivatization at the C3 position presents a significant synthetic hurdle.[1][2] This difficulty is often compounded by steric hindrance, especially when introducing bulky substituents, leading to low yields, undesired side products, and complex purification challenges. This guide is designed to be a living document for the bench chemist, providing direct answers and troubleshooting strategies for these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is introducing a substituent at the 3-position of picolinic acid so difficult, especially when it's sterically demanding?
A1: The difficulty arises from a combination of electronic and steric factors. Electronically, the pyridine ring is electron-deficient, which disfavors electrophilic aromatic substitution, a common method for introducing substituents.[2][3] Nucleophilic aromatic substitution, on the other hand, is generally favored at the C2 and C4 positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom.[4][5] This resonance stabilization is not possible when the attack occurs at the C3 position.[4]
Sterically, the adjacent carboxylic acid group at the C2 position creates a crowded environment around the C3 position. This steric clash can prevent bulky reagents from approaching the C3 carbon, thereby hindering the reaction.
Q2: I'm attempting a Directed Ortho-Metalation (DoM) to functionalize the C3 position, but I'm getting low yields and competing side reactions. What's going wrong?
A2: Directed Ortho-Metalation is a powerful technique, but its success with picolinic acid derivatives can be sensitive to several factors. The carboxylic acid group is an excellent directing group, facilitating the deprotonation of the adjacent C3 proton by a strong base like n-butyllithium.[6][7] However, several issues can arise:
-
Competitive Attack at the Carboxylic Acid: The strong base can react with the acidic proton of the carboxylic acid, consuming your reagent and deactivating the substrate. Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the DoM. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
-
Poor Solubility: The lithium picolinate salt formed in situ can have poor solubility in common ethereal solvents like THF, leading to heterogeneous reaction mixtures and inconsistent results. Solution: Consider using a co-solvent like TMEDA (tetramethylethylenediamine) to chelate the lithium ion, increasing solubility and reactivity.
-
Steric Hindrance from the Electrophile: Even with successful metalation, a bulky electrophile may struggle to react with the C3-lithiated species due to steric hindrance from the C2-ester group. Solution: If possible, choose a less sterically demanding electrophile. Alternatively, a switch to a different organometallic strategy might be necessary.
Q3: My cross-coupling reaction (e.g., Suzuki, Heck) to introduce a 3-aryl group is failing. What are the likely culprits?
A3: Transition metal-catalyzed cross-coupling reactions are indispensable for C-C bond formation.[8] However, steric hindrance can significantly impact their efficiency in the synthesis of 3-aryl picolinic acids.[9][10] Here are common failure points:
-
Ligand Choice: The ligand on the metal catalyst plays a crucial role in the reaction's success. A ligand that is too bulky can exacerbate the steric clash with the C2-substituent, preventing the catalyst from efficiently accessing the C3 position. Conversely, a ligand that is too small may not be effective in promoting the desired reductive elimination step.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the metal center, potentially inhibiting catalytic activity.
-
Substrate Reactivity: The reactivity of your 3-halo-picolinate can be an issue. 3-Iodo and 3-bromo derivatives are generally more reactive than 3-chloro derivatives in oxidative addition.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 3-substituted picolinic acids.
Problem 1: Low or No Conversion in a Cross-Coupling Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity | Run a control reaction with a less sterically hindered substrate (e.g., 3-bromopyridine) to confirm catalyst activity. | - Screen a panel of phosphine ligands with varying steric bulk (e.g., PPh3, P(t-Bu)3, XPhos, SPhos).- Use a pre-catalyst that is known to be robust for heteroaromatic substrates. |
| Poor Substrate Reactivity | If using a 3-chloro-picolinate, consider that oxidative addition is often the rate-limiting step. | - Switch to a more reactive 3-bromo or 3-iodo-picolinate.- Increase the reaction temperature, but monitor for decomposition. |
| Base Incompatibility | The choice of base is critical in Suzuki couplings to activate the boronic acid.[11] | - Screen different bases such as K2CO3, K3PO4, and Cs2CO3.- Ensure the base is anhydrous, as water can affect the reaction. |
Problem 2: Formation of a Significant Amount of Protodehalogenated Byproduct
This occurs when the organometallic intermediate formed after oxidative addition is protonated by a source in the reaction mixture before it can undergo the desired cross-coupling.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Protic Impurities | Ensure all solvents and reagents are rigorously dried. | - Use freshly distilled solvents.- Dry reagents in a vacuum oven before use. |
| Slow Transmetalation Step | This can be an issue with sterically hindered substrates. | - Increase the concentration of the coupling partner (e.g., boronic acid in a Suzuki reaction).- Consider a different coupling partner that may have faster transmetalation kinetics. |
Advanced Strategies to Overcome Steric Hindrance
When standard approaches fail, more advanced synthetic strategies may be required.
Chelation-Assisted C-H Activation
This powerful technique utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective functionalization.[12][13] The picolinic acid's own carboxyl and nitrogen functionalities can act as a bidentate chelating group, directing a catalyst (often Rh(III) or Ru(II)) to activate the C3-H bond.[12][14]
Caption: Workflow for chelation-assisted C-H activation.
Decarboxylative Cross-Coupling
An alternative strategy involves starting with a pyridine-2,3-dicarboxylic acid (quinolinic acid).[15] The C3-carboxyl group can be selectively removed via decarboxylation, which proceeds much faster for quinolinic acid than for picolinic acid.[15][16] This approach can be coupled with a cross-coupling reaction. A notable example is the Cu/Pd-catalyzed decarboxylative cross-coupling of 3-substituted picolinic acids with (hetero)aryl halides.[17][18]
Caption: Decarboxylative coupling pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromopicolinate with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add methyl 3-bromopicolinate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of Picolinic Acid as a Methyl Ester
-
Acid Chloride Formation: To a round-bottom flask containing picolinic acid (1.0 equiv), add thionyl chloride (2.0 equiv) and a catalytic amount of DMF.[19]
-
Reaction: Stir the mixture at room temperature until gas evolution ceases.
-
Esterification: Carefully add methanol to the reaction mixture at 0 °C.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl picolinate.
Conclusion
The synthesis of 3-substituted picolinic acids, while challenging, is achievable with a systematic and mechanistically informed approach. By understanding the root causes of common failures, particularly those related to steric hindrance, and by employing the appropriate troubleshooting strategies and advanced synthetic methods, researchers can successfully access this important class of molecules. This guide serves as a starting point for navigating these synthetic challenges, and continuous exploration of the literature is encouraged for the latest advancements in this field.
References
-
Krinninger, C. E., et al. (2017). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry, 82(7), 3917–3925. [Link]
-
Krinninger, C. E., et al. (2017). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed. [Link]
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Gryko, D., et al. (2025). Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Engle, K. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 755-761. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Dounay, A. B., & Witulski, B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2442–2498. [Link]
-
Engle, K. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
-
Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(8), 588–598. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
MDPI. (n.d.). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. [Link]
-
ResearchGate. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. [Link]
-
Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(5), e202400197. [Link]
-
Gandeepan, P., et al. (2019). Exploiting Strained Rings in Chelation Guided C-H Functionalization: Integration of C-H Activation with Ring Cleavage. Chemistry – An Asian Journal, 14(24), 4520-4533. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... [Link]
-
Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(4), 307-313. [Link]
-
Wikipedia. (n.d.). Hammick reaction. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. [Link]
-
Zhang, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(33), 11505-11509. [Link]
-
Al-dujaili, A. H., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 56(8), 1035–1046. [Link]
-
ResearchGate. (2010). Transition-Metal-Catalyzed C-P Cross-Coupling Reactions. [Link]
-
ACS Figshare. (n.d.). Synthesis of 3‑Substituted 2‑Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. [Link]
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]
- Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
-
YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
-
ResearchGate. (2019). Exploiting Strained Rings in Chelation Guided C−H Functionalization: Integration of C−H Activation with Ring Cleavage. [Link]
-
YouTube. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). [Link]
-
Smith, R. C., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 13(27), 7423–7432. [Link]
-
Anugu, R. R., et al. (2020). Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis. Journal of the American Chemical Society, 142(11), 5266–5271. [Link]
-
RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
Zuo, Z., et al. (2014). Metallaphotoredox-catalysed sp 3 – sp 3 cross-coupling of carboxylic acids with alkyl halides. Nature, 516(7531), 390-394. [Link]
-
Sharma, P., & Kumar, V. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 17(5), 643. [Link]
-
Lopresti, M. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
-
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-4-amino-3,5-dichloro-2-picolinic Acid Derivatives. Molecules, 28(3), 1404. [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (n.d.). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting Strained Rings in Chelation Guided C-H Functionalization: Integration of C-H Activation with Ring Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(3-Ethoxyphenyl)picolinic acid
Status: Active Ticket ID: CRY-MK7264-INT Subject: Troubleshooting Oiling Out, Polymorphism, and Yield Loss Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties with 3-(3-Ethoxyphenyl)picolinic acid , a critical intermediate in the synthesis of P2X3 antagonists like Gefapixant (MK-7264) .
This molecule presents a "perfect storm" for crystallization failures:
-
Zwitterionic Character: The pyridine nitrogen (basic) and carboxylic acid (acidic) create a pH-dependent solubility profile that defies standard organic solubility rules.
-
Liquid-Liquid Phase Separation (LLPS): Often referred to as "oiling out," this occurs when the compound separates as a solute-rich oil rather than a crystal lattice, typically driven by impurities or rapid supersaturation.[1]
-
Metal Chelation: As a picolinic acid derivative, it strongly chelates Palladium (Pd) residues from upstream Suzuki couplings, which inhibits nucleation.
This guide provides autonomous, field-proven protocols to resolve these specific failure modes.
Module 1: Resolving "Oiling Out" (LLPS)
The Problem: Upon cooling, your clear solution turns turbid and deposits a sticky oil or gum on the reactor walls instead of white crystals.
The Science: Oiling out occurs when the Metastable Zone Width (MSZW) is intersected by a liquid-liquid miscibility gap. Thermodynamically, the free energy of the oil phase is lower than the supersaturated solution but higher than the crystalline solid. This is often exacerbated by:
-
High Impurity Levels: Impurities depress the melting point of the solid, sometimes below the crystallization temperature.[2]
-
Rapid Cooling: High supersaturation forces the system into the unstable region before nucleation can occur.
Troubleshooting Workflow
Figure 1: Decision matrix for diagnosing and resolving oiling out phenomena.
Corrective Protocol: Seeding & Temperature Cycling
Use this protocol if purity is >95% but oiling persists.
-
Determine Saturation: Dissolve 10 g of crude material in Isopropyl Alcohol (IPA)/Water (9:1) at 75°C.
-
Cool Slowly: Lower temperature to 60°C.
-
Seed Addition: Add 0.5% w/w pure seed crystals. Crucial: If seeds dissolve, you are undersaturated. If oil forms immediately, you are too supersaturated.
-
Isothermal Hold: Hold at 60°C for 2 hours. This allows the oil droplets (metastable) to re-dissolve and deposit onto the seed crystals (stable).
-
Slow Cooling Ramp: Cool at a rate of 0.2°C/min to 20°C.
-
Result: The slow rate prevents the system from re-entering the miscibility gap.
Module 2: The Zwitterion Trap (pH & Solubility)
The Problem: Low yield or inability to precipitate the solid even at low temperatures.[2]
The Science: 3-(3-Ethoxyphenyl)picolinic acid is an ampholyte.
-
Low pH (< 1): Cationic form (Pyridine-H+). Soluble in water.[3][4][5]
-
High pH (> 6): Anionic form (Carboxylate-). Soluble in water.[3][4][5]
-
Isoelectric Point (pI): The pH where the net charge is zero (Zwitterion/Neutral). This is the point of minimum solubility.
For picolinic acids, the pI is typically between pH 3.0 and 4.0 . If your mother liquor is too acidic (from hydrolysis of esters) or too basic (from workup), you will lose massive yield to the filtrate.
Solubility vs. pH Logic
Figure 2: Solubility profile of picolinic acid derivatives. Crystallization must target the pI window.
Corrective Protocol: Isoelectric Precipitation
-
Dissolution: Dissolve crude in water/methanol at high pH (pH 9-10) using NaOH.
-
Filtration: Filter off any non-polar impurities (which are insoluble at this stage).
-
Titration: Slowly add 1M HCl while monitoring pH.
-
Nucleation Point: Turbidity usually starts around pH 5.5. Stop acid addition.
-
Aging: Stir for 30 mins to allow crystal growth.
-
Final Adjustment: Continue acid addition strictly to pH 3.5 ± 0.2 .
-
Isolation: Filter immediately.
Module 3: Impurity Management (Pd & Regioisomers)
The Problem: Product is gray/brown or fails to crystallize due to "poisoning" of the crystal surface.
The Science: This molecule is synthesized via Suzuki-Miyaura coupling. Palladium (Pd) residues coordinate strongly to the picolinic nitrogen and acid, acting as "step-pinning" agents that halt crystal growth.
Data: Scavenger Effectiveness
| Impurity Type | Treatment Method | Efficiency | Notes |
| Palladium (Pd) | SiliaMetS® Thiol (Silica-bound) | High (>95%) | Best for picolinic acids; prevents product loss compared to charcoal. |
| Palladium (Pd) | Activated Carbon (Charcoal) | Moderate (60-80%) | Can adsorb the product due to the aromatic rings. |
| Inorganic Salts | Water Wash / Reslurry | High | Picolinic acid zwitterion is less soluble in cold water than inorganic salts. |
Corrective Protocol: The "Rescue" Recrystallization
Use this when the material is oiled out and impure.
-
Solvent: Use Ethanol/Water (3:1) .
-
Adsorbent: Add SiliaMetS® Thiol (or equivalent Pd scavenger) at 5 wt% relative to the substrate.
-
Reflux: Heat to reflux (approx. 78°C) for 1 hour.
-
Hot Filtration: Filter through Celite while hot to remove the scavenger.
-
Distillation: Distill off ethanol until the internal temperature rises to 85°C (increasing water ratio).
-
Cooling: Cool to 20°C over 4 hours.
-
Wash: Wash cake with cold water (displaces mother liquor without dissolving zwitterion).
References & Authority
-
Gefapixant Synthesis & Intermediates:
-
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). This primary source details the specific solubility challenges of the picolinic acid intermediate and the use of salt forms to bypass free-acid crystallization issues.[6]
-
Source:
-
-
Crystallization Science (Oiling Out):
-
The Handbook of Industrial Crystallization (Myerson). Definitive text on LLPS and metastable zone widths.
-
Source:
-
-
Picolinic Acid Solubility:
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 3-(3-Ethoxyphenyl)picolinic Acid
Executive Summary
3-(3-Ethoxyphenyl)picolinic acid represents a critical biaryl scaffold often encountered in the synthesis of P2X3 antagonists (e.g., Gefapixant intermediates) and transition metal ligands. Its structural elucidation via 1H NMR requires navigating the interplay between the electron-deficient pyridine core and the electron-rich ethoxy-substituted phenyl ring.
This guide moves beyond basic peak listing. It provides a comparative analysis of the product against its synthetic precursors, establishing a self-validating protocol for reaction monitoring and purity assessment. We focus on the diagnostic shifts that confirm the formation of the C-C biaryl bond and the integrity of the carboxylic acid moiety.
Part 1: Structural Context & Synthesis Monitoring[1]
To interpret the NMR spectrum effectively, one must understand the chemical environment created by the Suzuki-Miyaura coupling typically used to synthesize this molecule.
The "Comparison" Strategy: In a process chemistry setting, the most valuable comparison is not against a database standard, but against the limiting reagent: 3-bromopicolinic acid . The disappearance of the specific 3-bromo coupling pattern and the emergence of the biaryl system are the primary metrics of success.
Reaction Scheme & Proton Tracking
The following diagram illustrates the transformation and the key protons monitored during the analysis.
Figure 1: Synthetic pathway and key spectroscopic checkpoints for reaction monitoring.
Part 2: Comparative Spectral Analysis[2]
The following data assumes a spectrum acquired in DMSO-d6 at 400 MHz. DMSO is preferred over CDCl₃ for this molecule to ensure solubility of the zwitterionic amino-acid-like character and to visualize the carboxylic acid proton.
Table 1: Product vs. Starting Material (Diagnostic Shifts)
| Proton Region | 3-Bromopicolinic Acid (Precursor) | 3-(3-Ethoxyphenyl)picolinic Acid (Product) | Diagnostic Value (Δδ) |
| -COOH | ~13.5 ppm (Broad) | ~12.8 - 13.2 ppm (Broad) | Confirms acid integrity; shift varies with concentration. |
| Pyridine H-6 | ~8.65 ppm (dd) | 8.72 ppm (dd) | High : Deshielded by ring current of the new phenyl group. |
| Pyridine H-4 | ~8.20 ppm (dd) | 7.95 - 8.05 ppm (dd) | Critical : Significant upfield shift due to conjugation/anisotropy changes after Br removal. |
| Pyridine H-5 | ~7.55 ppm (dd) | 7.60 - 7.65 ppm (dd) | Moderate: Remains the most shielded pyridine proton. |
| Ethoxy -CH₂- | Absent | 4.08 ppm (q, J=7.0 Hz) | Binary Check : Presence confirms incorporation of the aryl ring. |
| Ethoxy -CH₃ | Absent | 1.36 ppm (t, J=7.0 Hz) | Binary Check : Distinct triplet in the aliphatic region. |
Detailed Structural Assignment (The "Why")
1. The Pyridine Core (The "ABC" System)
The picolinic acid core possesses three aromatic protons (H-4, H-5, H-6).
-
H-6 (α to Nitrogen): This is the most deshielded proton (~8.7 ppm) due to the strong inductive effect of the adjacent nitrogen atom. It appears as a doublet of doublets (coupling to H-5 and long-range to H-4).
-
H-5 (β to Nitrogen): The most shielded pyridine proton (~7.6 ppm). It appears as a pseudo-triplet or dd, coupling strongly with H-4 and H-6.
-
H-4 (γ to Nitrogen): In the product, this proton feels the magnetic anisotropy of the newly attached phenyl ring at the C-3 position.
2. The Phenyl Ring (The "Spin System")
The 3-ethoxyphenyl group introduces a complex aromatic multiplet pattern between 6.9 and 7.4 ppm.
-
H-2' (The "Singlet"): The proton isolated between the ethoxy group and the biaryl bond often appears as a narrow doublet or singlet ~6.9-7.0 ppm.
-
H-5' (Meta to Ethoxy): Often a pseudo-triplet ~7.3 ppm.
-
H-4' / H-6': Doublets of doublets flanking the meta proton.
3. The Ethoxy Handle
This is your internal standard for integration.
-
The Quartet (2H) at ~4.1 ppm and Triplet (3H) at ~1.36 ppm must integrate in a perfect 2:3 ratio. Any deviation suggests solvent contamination (e.g., residual ethanol from workup) or impurities.
Part 3: Experimental Protocol & Self-Validating Workflow
To ensure data integrity, follow this protocol. This method minimizes artifacts caused by the carboxylic acid's hydrogen bonding network.
Step 1: Sample Preparation
-
Mass: Weigh 5-10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why DMSO? CDCl₃ often leads to line broadening of the pyridine protons due to acid dimerization. DMSO breaks these dimers, sharpening the aromatic signals.
-
-
Additive (Optional but Recommended): If peaks are broad, add 1 drop of D₂O.
-
Effect: This exchanges the -COOH proton (making it disappear) but collapses any H-bonding broadening effects on the pyridine ring, significantly improving resolution of J-couplings.
-
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The aromatic protons (especially isolated ones) have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect stoichiometry calculations (e.g., appearing to have <1 equivalent of the phenyl ring).
-
-
Scans: 16-64 scans are sufficient.
Step 3: Logic-Based Assignment (COSY Visualization)
Use the following logic tree to validate your assignment. If the correlations do not match this diagram, the structure is incorrect (e.g., regioisomer formation).
Figure 2: Logic flow for confirming structural connectivity using 1D and 2D NMR data.
Part 4: Troubleshooting & Artifacts
Rotamers and Broadening
Biaryl carboxylic acids can exhibit restricted rotation around the biaryl bond (atropisomerism), though usually fast on the NMR timescale at room temperature.
-
Observation: If aromatic peaks appear "chunky" or split at room temperature.
-
Solution: Run the experiment at 353 K (80°C) in DMSO-d6. This increases the rotation rate, coalescing the signals into sharp, defined multiplets.
Water Suppression
DMSO-d6 is hygroscopic. The water peak appears at ~3.33 ppm.
-
Interference: This rarely interferes with the diagnostic signals of this molecule (Ethoxy is at 4.1/1.4, Aromatics >7.0).
-
Caution: Do not mistake the water peak for a methylene impurity. Verify by adding a drop of D₂O; the water peak will shift/grow, while organic signals remain (mostly) static.
Impurity Profiling (Suzuki Specifics)
-
Pinacol Boronate: If the starting boronic acid was a pinacol ester, look for a singlet at ~1.2-1.3 ppm (4 x CH₃). This often overlaps with the ethoxy triplet.
-
Resolution: Check the integration of the triplet. If it is >3.0H relative to the quartet (2.0H), you have residual boronate ester.
-
-
Palladium Ligands: Triphenylphosphine oxide (if used) shows multiplets at 7.5-7.7 ppm , potentially obscuring the Pyridine H-5.
References
-
Suzuki-Miyaura Coupling Monitoring
- Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
-
[Link]
-
Solvent Effects on Carboxylic Acids
-
General Chemical Shift Data (Biaryls)
-
Picolinic Acid Derivatives Synthesis
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. azom.com [azom.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Advanced 13C NMR Spectral Analysis Guide: 3-(3-Ethoxyphenyl)picolinic acid
Topic: 13C NMR Spectral Analysis of 3-(3-Ethoxyphenyl)picolinic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
In medicinal chemistry, 3-(3-Ethoxyphenyl)picolinic acid represents a challenging biaryl scaffold often utilized in metallo-enzyme inhibitors and receptor ligands. The structural elucidation of this molecule is non-trivial due to the presence of two distinct aromatic systems (pyridine and phenyl) linked by a sterically crowded C-C bond, alongside a carboxylic acid moiety that introduces significant solvent-dependent chemical shift variability.
This guide serves as a technical manual for validating this specific structure. Unlike standard spectral reports, we objectively compare the experimental 1D 13C NMR workflow against Computational (DFT) Validation and 2D NMR correlation to ensure unambiguous structural assignment.
The Core Challenge: Regioisomer Differentiation
The primary analytical risk is distinguishing the 3-substituted isomer from the thermodynamically stable 4- or 6-substituted byproducts formed during cross-coupling (e.g., Suzuki-Miyaura) reactions. Misidentification of the biaryl linkage position is a common failure mode in early-stage discovery.
Methodological Comparison: Analysis Pathways
We compare three distinct analytical approaches for validating the carbon framework.
| Feature | Method A: Standard 1D 13C NMR | Method B: DFT-Assisted Assignment | Method C: 2D Heteronuclear (HMBC) |
| Primary Utility | Carbon counting & functional group ID | Predicting quaternary carbon shifts | Establishing connectivity (C-H correlation) |
| Resolution | High (0.01 ppm) | N/A (Theoretical) | Medium (F1 dimension limited) |
| Quaternary Carbon Confidence | Low (often ambiguous) | High (predictive accuracy <2 ppm) | Absolute (Gold Standard) |
| Time Investment | 1-4 Hours (scan dependent) | 12-24 Hours (CPU time) | 4-10 Hours |
| Solvent Sensitivity | High (COOH dimer effects) | Model dependent | Medium |
Expert Insight: While Method A is standard, it is insufficient for proving the position of the phenyl ring on the pyridine core. We recommend a hybrid workflow: High-Resolution 1D 13C (Method A) validated by HMBC (Method C).
Experimental Protocol: High-Resolution Acquisition
To resolve the crowded aromatic region (115–160 ppm), specific acquisition parameters are required to detect quaternary carbons with long relaxation times (
Reagents & Solvent Selection[1][2][3][4]
-
Preferred Solvent: DMSO-d6 (99.9% D).
-
Reasoning: The carboxylic acid moiety often leads to solubility issues and dimerization in CDCl3, causing peak broadening and shift variability (up to 2 ppm for C=O). DMSO-d6 disrupts dimers, sharpening the carbonyl signal.
-
-
Reference: Tetramethylsilane (TMS) or residual solvent peak (DMSO-d6 center quintet:
39.52 ppm).
Instrument Parameters (500 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling to minimize NOE bias on quaternary carbons).
-
Relaxation Delay (D1): 3.0 – 5.0 seconds .
-
Critical: The carboxyl (C2) and ipso-carbons (Py-C3, Ph-C3') have long
times. Short delays will suppress these signals, leading to "missing" peaks.
-
-
Spectral Width: 240 ppm (–10 to 230 ppm).
-
Scans (NS): Minimum 1024 (for <10 mg sample) to resolve low-intensity quaternary signals.
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment Logic
The following data is synthesized from substituent chemical shift additivity principles (SCS) and validated against picolinic acid derivative databases.
Predicted Chemical Shift Table (DMSO-d6)[4]
| Carbon Label | Assignment | Approx. Shift ( | Signal Type | Structural Diagnostic Note |
| C=O | Carboxyl | 166.5 – 168.0 | Quaternary | Broadened by H-bonding. Deshielded. |
| Ph-C3' | Phenyl (Ipso-OEt) | 158.5 | Quaternary | Distinctive deshielding by Oxygen. |
| Py-C2 | Pyridine (Ipso-COOH) | 149.0 – 151.0 | Quaternary | Ortho to N, Ipso to COOH. |
| Py-C6 | Pyridine (Alpha-N) | 147.5 – 148.5 | CH | Characteristic high-field pyridine CH. |
| Py-C3 | Pyridine (Ipso-Ph) | 136.0 – 138.0 | Quaternary | Critical Regioisomer Marker. |
| Ph-C1' | Phenyl (Ipso-Py) | 138.0 – 140.0 | Quaternary | Linkage point. |
| Ph-C5' | Phenyl (Meta) | 129.5 | CH | Typical benzene meta shift. |
| Py-C4 | Pyridine (Beta) | 130.0 – 132.0 | CH | Shielded relative to C6. |
| Py-C5 | Pyridine (Beta) | 124.0 – 125.0 | CH | Most shielded pyridine carbon. |
| Ph-C6' | Phenyl (Ortho) | 120.0 – 121.0 | CH | |
| Ph-C4' | Phenyl (Para) | 114.0 – 115.0 | CH | Shielded by Ortho-OEt resonance. |
| Ph-C2' | Phenyl (Ortho) | 113.0 – 114.0 | CH | Shielded by Ortho-OEt resonance. |
| OEt-CH2 | Methylene | 63.0 – 63.5 | CH2 | Diagnostic ether linkage. |
| OEt-CH3 | Methyl | 14.5 – 15.0 | CH3 | Upfield aliphatic. |
Comparative Analysis: Distinguishing Isomers
-
3-Substituted (Target): The Pyridine C3 is quaternary. In DEPT-135, you will see 3 positive CH signals for the pyridine ring (C4, C5, C6).
-
4-Substituted (Isomer): The Pyridine C4 is quaternary. In DEPT-135, you will see 3 positive CH signals, but the chemical shifts will differ significantly (C3 and C5 are very shielded).
-
6-Substituted (Isomer): The Pyridine C6 is quaternary. In DEPT-135, you will only see 3 CH signals, but the characteristic deshielded C6 signal (~148 ppm) will be absent (replaced by a quaternary signal).
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the structure using the data above.
Figure 1: Logical decision tree for validating the 3-(3-Ethoxyphenyl)picolinic acid scaffold using 1D and 2D NMR data.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
Sources
Strategic Structure Confirmation of 3-(3-Ethoxyphenyl)picolinic Acid: SC-XRD vs. Orthogonal Methods
Topic: Strategic Structure Confirmation of 3-(3-Ethoxyphenyl)picolinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
In the development of biaryl-based pharmacophores, the precise elucidation of regiochemistry and conformational locking is non-negotiable. This guide provides a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) and orthogonal spectroscopic methods (NMR/HRMS) for confirming the structure of 3-(3-Ethoxyphenyl)picolinic acid .
While NMR remains the rapid "workhorse" for solution-state analysis, this guide argues that SC-XRD is the requisite "Gold Standard" for this specific scaffold due to the steric crowding at the biaryl axis (C3-position) and the potential for zwitterionic polymorphism common in picolinic acid derivatives.
The Structural Challenge
The target molecule, 3-(3-Ethoxyphenyl)picolinic acid , presents specific structural ambiguities that standard 1D-NMR often fails to resolve definitively:
-
Biaryl Rotation (Atropisomerism): The bond between the pyridine ring (C3) and the phenyl ring is subject to steric strain. Solution-state NMR provides a time-averaged signal, masking the true low-energy conformation.
-
Proton Overlap: The aromatic region (7.0–8.5 ppm) typically contains overlapping signals from the pyridine and phenyl rings, complicating
H assignment. -
Zwitterionic Character: Picolinic acids often exist as zwitterions (NH
/ COO ) in the solid state, a feature undetectable by standard solution NMR but critical for solubility and bioavailability profiles.
Comparative Analysis: SC-XRD vs. NMR/MS
The following table summarizes the performance metrics of the primary structural confirmation techniques.
| Feature | SC-XRD (Gold Standard) | 2D NMR (NOESY/HMBC) | HRMS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Connectivity & Proximity | Molecular Formula |
| Stereochemistry | Absolute Configuration | Relative (often ambiguous) | None |
| Conformation | Precise Torsion Angles | Time-Averaged | None |
| Sample State | Solid (Single Crystal) | Solution | Gas/Solution Phase |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
| Critical Limitation | Requires Diffraction-Quality Crystal | Overlapping Signals | Isomer Indistinguishable |
Detailed Methodology: Single Crystal X-Ray Diffraction[1][2][3][4][5]
SC-XRD provides the ultimate "snapshot" of the molecule. For 3-(3-Ethoxyphenyl)picolinic acid, the presence of the carboxylic acid moiety facilitates strong intermolecular hydrogen bonding, aiding crystallization.
Protocol: Crystal Growth & Data Collection
Step 1: Solubility Screening
-
Objective: Find a solvent system where the compound is moderately soluble at high temperatures but insoluble at room temperature.
-
Recommended Solvents: Picolinic acid derivatives often crystallize well from Ethanol/Water (70:30) or Acetonitrile [1, 2].
-
Procedure: Dissolve 20 mg of the compound in the minimum amount of hot solvent. Filter through a 0.45
m PTFE syringe filter to remove nucleation sites.
Step 2: Slow Evaporation (Vapor Diffusion)
-
Place the saturated solution in a small vial (inner vial).
-
Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Hexane or Diethyl Ether).
-
Seal the outer jar. As the anti-solvent diffuses into the solution, solubility decreases, promoting crystal growth over 24-72 hours.
Step 3: Diffraction Experiment
-
Mounting: Select a crystal with dimensions
0.1 x 0.1 x 0.2 mm. Mount on a Kapton loop using Paratone oil.[1] -
Collection: Collect data at 100 K (cryo-cooling) to reduce thermal vibration and enhance resolution.
-
Target Metrics:
-
R-factor: Aim for
. -
Resolution: 0.8 Å or better.
-
What the Data Reveals (Causality)
Unlike NMR, which infers structure from magnetic environments, SC-XRD measures electron density.
-
The Biaryl Twist: The data will reveal the exact torsion angle between the pyridine and phenyl planes (typically 30–60° to minimize steric clash between the acid group and phenyl protons).
-
H-Bonding Network: It will confirm if the molecule forms a "head-to-tail" dimer (COOH
N) or a "head-to-head" dimer (COOH HOOC), which dictates solid-state stability.
Detailed Methodology: Orthogonal Validation (NMR)
While SC-XRD is definitive, NMR is faster. To maximize confidence without crystals, specific 2D experiments are required.
Protocol: Advanced NMR Characterization
-
Solvent: DMSO-
(prevents exchange of the acidic proton and stabilizes the zwitterion). -
Key Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Look for spatial correlations between the ethoxy protons and the phenyl ring protons to confirm the meta substitution.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range coupling (
) between the carbonyl carbon of the carboxylic acid and the C2/C3 protons of the pyridine ring to confirm the acid's position relative to the biaryl bond.
-
Decision Framework & Workflow
The following diagram illustrates the logical flow for confirming the structure, prioritizing SC-XRD when possible.
Figure 1: Strategic workflow for structural confirmation.[2] The "Gold Standard" path (Green) yields absolute configuration, while the alternative path (Grey) relies on inferential spectral data.
Anticipated Experimental Data (Reference Values)
Based on crystallographic data for analogous biaryl picolinic acids [3, 4], the following parameters are typical benchmarks for a successful structure solution of this class:
-
Crystal System: Monoclinic (Most common for picolinates).
-
Space Group:
or . -
Unit Cell Volume:
1200–1400 Å (for Z=4). -
Key Bond Lengths:
-
C(Pyridine)-C(Carboxyl): 1.50–1.52 Å.
-
C(Pyridine)-C(Phenyl): 1.48–1.49 Å (indicating single bond character with restricted rotation).
-
-
Key Interactions: Strong O-H
N hydrogen bonds forming centrosymmetric dimers.
Conclusion
For 3-(3-Ethoxyphenyl)picolinic acid , relying solely on NMR risks overlooking solid-state conformational locking and potential zwitterionic behavior. SC-XRD is the superior choice for filing regulatory documents or patent applications, as it provides indisputable proof of the atomic connectivity and 3D geometry. NMR should serve as a secondary, high-throughput screening tool, but not the terminal confirmation method.
References
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen . Link
-
Fernandes, A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals , 13(3), 398. Link
-
Burieva, D. et al. (2024).[3] Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData , 9, x241088. Link
-
Creative Biostructure. (2024).[1] Comparison of X-ray Crystallography and NMR Spectroscopy. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
